molecular formula C18H16FN3O B12176158 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

Katalognummer: B12176158
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: BGZLYJKSSUISFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group at the 2-position of the benzimidazole ring can be done using cyclopropyl halides in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 4-fluorophenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the acetamide group or the benzimidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzimidazole or phenyl rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The cyclopropyl and fluorophenyl groups may enhance binding affinity or selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-phenylacetamide: Lacks the cyclopropyl and fluorophenyl groups.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide: Similar structure but without the fluorine substitution.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-chlorophenyl)acetamide: Chlorine instead of fluorine.

Uniqueness

The presence of the cyclopropyl and fluorophenyl groups in N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles compared to similar compounds.

Eigenschaften

Molekularformel

C18H16FN3O

Molekulargewicht

309.3 g/mol

IUPAC-Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H16FN3O/c19-13-5-1-11(2-6-13)9-17(23)20-14-7-8-15-16(10-14)22-18(21-15)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,20,23)(H,21,22)

InChI-Schlüssel

BGZLYJKSSUISFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.